4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with morpholine-3,5-dione under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonyl group may participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can provide structural stability and facilitate the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-2,6-dione
- 4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidine-3,5-dione
Uniqueness
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high specificity and stability.
Properties
IUPAC Name |
4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O6S/c17-16(18,19)27-12-3-1-2-4-13(12)28(24,25)20-7-5-11(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDKABQPXFQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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